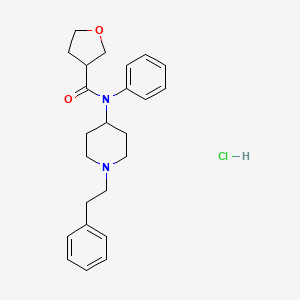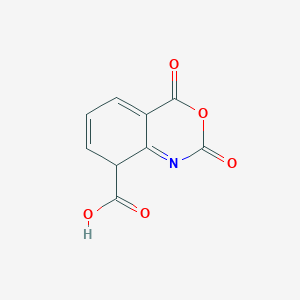![molecular formula C14H16N2O4 B12349589 6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)
6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Naphthalenetetracarboxdiimide is an organic compound with the molecular formula C14H6N2O4. It is a derivative of naphthalene and is known for its unique structural and electronic properties. This compound is widely used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
1,4,5,8-Naphthalenetetracarboxdiimide can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with amines under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Análisis De Reacciones Químicas
1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalenetetracarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into naphthalenetetracarboxylic diimide.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,4,5,8-Naphthalenetetracarboxdiimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-naphthalenetetracarboxdiimide involves its ability to interact with various molecular targets and pathways. Its conjugated structure allows it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics . The compound’s ability to form stable complexes with metals and other molecules also contributes to its diverse range of applications .
Comparación Con Compuestos Similares
1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other similar compounds such as:
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is a precursor to 1,4,5,8-naphthalenetetracarboxdiimide and shares similar structural features.
N,N’-Dihexyl-1,4,5,8-naphthalenetetracarboxdiimide: This derivative has different alkyl substituents, which can affect its solubility and reactivity.
N,N’-Diphenyl-1,4,5,8-naphthalenetetracarboxdiimide: This aromatic derivative exhibits unique photophysical properties compared to the parent compound.
These comparisons highlight the uniqueness of 1,4,5,8-naphthalenetetracarboxdiimide in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20) |
Clave InChI |
RVFTVLZZOFHLSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(CCC4C3C1C(=O)NC4=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)

![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)






